3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene
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Overview
Description
3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a methyl group and a prop-2-en-1-yloxy substituent, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-{[(prop-2-en-1-yl)oxy]aniline} in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, resulting in high yields of optically pure amino keto ethers .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl isoeugenol: A compound with a similar prop-2-en-1-yloxy group.
cis-Jasmone: A compound with a similar methyl and prop-2-en-1-yl substituent.
Uniqueness
3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
91324-08-2 |
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Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-methyl-2-(prop-2-enoxymethyl)-1-benzothiophene |
InChI |
InChI=1S/C13H14OS/c1-3-8-14-9-13-10(2)11-6-4-5-7-12(11)15-13/h3-7H,1,8-9H2,2H3 |
InChI Key |
STTUTACPKSMTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)COCC=C |
Origin of Product |
United States |
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